molecular formula C11H10BrNS B6209586 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole CAS No. 1267356-43-3

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole

Cat. No. B6209586
CAS RN: 1267356-43-3
M. Wt: 268.2
InChI Key:
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Description

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole is a synthetic organic compound that has been studied for its potential applications in the field of organic chemistry. This compound has been used in a variety of scientific research applications, including as a building block in organic synthesis, as an inhibitor of enzymes, and as a model compound for studying the structure and reactivity of aromatic thiazole derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole has been studied for its potential applications in the field of organic chemistry. It has been used as a building block in organic synthesis, as an inhibitor of enzymes, and as a model compound for studying the structure and reactivity of aromatic thiazole derivatives. Additionally, this compound has been studied for its potential applications in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. Additionally, the compound has been shown to interact with a variety of other molecules, including DNA, proteins, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole are not well understood. However, the compound has been shown to interact with a variety of other molecules, including DNA, proteins, and lipids. Additionally, the compound has been studied for its potential applications in the fields of medicinal chemistry and drug discovery.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has been studied for its potential applications in the field of organic chemistry, making it a useful tool for studying the structure and reactivity of aromatic thiazole derivatives. The main limitation of using this compound in laboratory experiments is its potential toxicity.

Future Directions

The future directions for research on 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole are vast. Researchers could continue to study the compound’s potential applications in the field of organic chemistry, as well as its potential for use in drug discovery and medicinal chemistry. Additionally, researchers could explore the compound’s potential for use as an enzyme inhibitor, or for its ability to interact with other molecules such as DNA, proteins, and lipids. Finally, researchers could explore the compound’s potential for use in other laboratory experiments, such as its potential for use in catalysis or as a model compound for studying the structure and reactivity of other aromatic thiazole derivatives.

Synthesis Methods

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-bromobenzenethiol with 2,4-dimethylthiazole in the presence of a base such as potassium carbonate. The reaction is typically run at a temperature of 80-90°C for several hours. The product can then be purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole involves the reaction of 4-bromobenzaldehyde with 2,4-dimethylthiosemicarbazide followed by cyclization of the resulting intermediate.", "Starting Materials": [ "4-bromobenzaldehyde", "2,4-dimethylthiosemicarbazide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Dissolve 4-bromobenzaldehyde (1.0 equiv) in ethanol and add 2,4-dimethylthiosemicarbazide (1.2 equiv) and acetic acid (catalytic amount).", "Heat the reaction mixture at reflux for 4-6 hours.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with ethanol and dry under vacuum to obtain the intermediate.", "Dissolve the intermediate in ethanol and add sodium acetate (1.2 equiv).", "Heat the reaction mixture at reflux for 4-6 hours.", "Cool the reaction mixture to room temperature and filter the resulting solid.", "Wash the solid with ethanol and dry under vacuum to obtain the final product, 5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole." ] }

CAS RN

1267356-43-3

Product Name

5-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole

Molecular Formula

C11H10BrNS

Molecular Weight

268.2

Purity

95

Origin of Product

United States

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